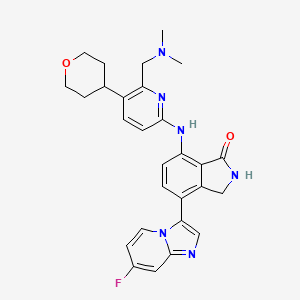

HPK1 antagonist-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C28H29FN6O2 |

|---|---|

分子量 |

500.6 g/mol |

IUPAC名 |

7-[[6-[(dimethylamino)methyl]-5-(oxan-4-yl)-2-pyridinyl]amino]-4-(7-fluoroimidazo[1,2-a]pyridin-3-yl)-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C28H29FN6O2/c1-34(2)16-23-19(17-8-11-37-12-9-17)4-6-25(33-23)32-22-5-3-20(21-14-31-28(36)27(21)22)24-15-30-26-13-18(29)7-10-35(24)26/h3-7,10,13,15,17H,8-9,11-12,14,16H2,1-2H3,(H,31,36)(H,32,33) |

InChIキー |

DRNGJPGUKLOJKE-UHFFFAOYSA-N |

正規SMILES |

CN(C)CC1=C(C=CC(=N1)NC2=C3C(=C(C=C2)C4=CN=C5N4C=CC(=C5)F)CNC3=O)C6CCOCC6 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of HPK1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1] Primarily expressed in hematopoietic cells, HPK1 acts as a brake on T-cell receptor (TCR) signaling, thereby maintaining immune homeostasis.[1] In the context of oncology, this function can be detrimental, as it may inhibit the immune system's ability to effectively target and eliminate tumor cells.[1][2] HPK1 antagonists, small molecules that inhibit the kinase activity of HPK1, have emerged as a promising immunotherapeutic strategy to enhance anti-tumor immunity.[3] This guide provides a comprehensive overview of the mechanism of action of HPK1 antagonists, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

HPK1 is a serine/threonine kinase that, upon activation by antigen-presenting receptors on lymphocytes, dampens the downstream signaling cascade. The primary mechanism of action for HPK1 antagonists is the direct inhibition of the HPK1 kinase domain, preventing the phosphorylation of its key substrates. This action disrupts the negative feedback loop that normally curtails T-cell activation, leading to a more robust and sustained immune response.

In T-cells, T-cell receptor (TCR) engagement activates HPK1, which then phosphorylates the adapter protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue. This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately causing the ubiquitination and proteasomal degradation of SLP-76. The degradation of SLP-76 dismantles the signaling complex required for T-cell activation. By blocking the kinase activity of HPK1, antagonists prevent the phosphorylation of SLP-76, thereby stabilizing the TCR signalosome and promoting sustained T-cell activation, proliferation, and cytokine production.

HPK1 also plays a negative regulatory role in B-cells and dendritic cells (DCs). In B-cells, HPK1 phosphorylates BLNK (B-cell linker protein), the analog of SLP-76, leading to its degradation and the attenuation of B-cell receptor (BCR) signaling. In dendritic cells, inhibition of HPK1 can enhance the production of pro-inflammatory cytokines, leading to improved T-cell stimulation.

Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and the point of intervention for HPK1 antagonists.

Quantitative Data for HPK1 Inhibitors

The following table summarizes key quantitative parameters for several representative HPK1 inhibitors. This data is crucial for comparing the potency and efficacy of different compounds.

| Compound Name | Parameter | Value | Species/System | Reference |

| Sunitinib | Ki | ~10 nM | Recombinant full-length human HPK1 | |

| IC50 | 15 nM | In vitro kinase assay | ||

| Hpk1-IN-33 | Ki | 1.7 nM | Biochemical assay | |

| IC50 | 286 nM | Jurkat (Wild Type) - IL-2 production | ||

| IC50 | >10,000 nM | Jurkat (HPK1 KO) | ||

| NDI-101150 | Tumor Growth Inhibition | ~70% | In vivo mouse model (75 mg/kg) | |

| Compound 1 | Potent small molecule inhibitor | |||

| CompK | Potent and selective small molecule inhibitor | |||

| HPK1 (general) | Apparent ATP Km | ~4.5 µM | HPK1 kinase domain |

Experimental Protocols

Accurate assessment of HPK1 antagonist activity is essential for drug development. Below are detailed methodologies for key in vitro and cellular assays.

In Vitro HPK1 Kinase Assay (Luminescence-based)

This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant HPK1. The ADP-Glo™ Kinase Assay is a commonly used platform.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Active recombinant HPK1 enzyme

-

Myelin Basic Protein (MBP) as a generic substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well low-volume plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Compound Preparation: Prepare serial dilutions of the HPK1 antagonist in 100% DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.

-

Assay Plate Setup: Add 1 µL of the diluted antagonist or DMSO vehicle to the wells of a 384-well plate.

-

Enzyme Addition: Prepare a solution of recombinant HPK1 in kinase buffer. Add 2 µL of the enzyme solution to each well, except for "no enzyme" controls.

-

Reaction Initiation: Prepare a master mix containing the kinase substrate (MBP) and ATP. Add 2 µL of this mix to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus the HPK1 activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-SLP-76 (Ser376) Assay

This assay measures the intracellular activity of HPK1 by quantifying the phosphorylation of its direct substrate, SLP-76, in a cellular context.

Principle: T-cell activation via CD3/CD28 stimulation induces HPK1 activity, leading to the phosphorylation of SLP-76 at Ser376. An HPK1 antagonist will reduce the level of this phosphorylation, which can be quantified using a sandwich ELISA.

Materials:

-

Jurkat T-cells (or primary T-cells)

-

Cell culture medium

-

Anti-CD3/anti-CD28 antibodies for stimulation

-

HPK1 antagonist

-

Cell lysis buffer

-

Sandwich ELISA kit for phospho-SLP-76 (Ser376)

-

Microplate reader

Protocol:

-

Cell Culture: Culture Jurkat T-cells to the desired density.

-

Compound Treatment: Plate the cells and pre-treat with various concentrations of the HPK1 antagonist or vehicle control for 1-2 hours.

-

Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway and HPK1.

-

Cell Lysis: After a short incubation period (e.g., 15-30 minutes), lyse the cells to extract proteins.

-

ELISA Procedure:

-

Add cell lysates to the wells of an ELISA plate pre-coated with a capture antibody for total SLP-76.

-

Incubate to allow the binding of SLP-76.

-

Wash the wells to remove unbound proteins.

-

Add a detection antibody that specifically recognizes phospho-SLP-76 (Ser376).

-

Incubate to allow the detection antibody to bind.

-

Wash the wells and add an HRP-conjugated secondary antibody.

-

Add a chromogenic substrate (e.g., TMB) and stop the reaction.

-

-

Data Acquisition: Measure the absorbance using a microplate reader.

-

Data Analysis: Normalize the phospho-SLP-76 signal to total SLP-76 or total protein concentration. Determine the IC50 of the antagonist by plotting the inhibition of SLP-76 phosphorylation against the antagonist concentration.

T-Cell Activation Assay (IL-2 Secretion)

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell effector function, measured by the secretion of Interleukin-2 (IL-2).

Principle: Inhibition of HPK1 enhances T-cell activation, leading to increased production and secretion of cytokines like IL-2.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells

-

Cell culture medium

-

Anti-CD3/anti-CD28 antibodies

-

HPK1 antagonist

-

IL-2 ELISA kit

Protocol:

-

Cell Plating: Plate PBMCs or Jurkat cells in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the HPK1 antagonist or vehicle control.

-

Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies.

-

Incubation: Incubate the cells for 24-48 hours to allow for cytokine secretion.

-

Supernatant Collection: Collect the cell culture supernatant.

-

IL-2 ELISA: Perform the IL-2 ELISA on the supernatants according to the manufacturer's instructions to quantify the amount of secreted IL-2.

-

Data Analysis: Plot the IL-2 concentration against the antagonist concentration to determine the EC50 (effective concentration for 50% of maximal response).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of an HPK1 antagonist.

Conclusion

HPK1 antagonists represent a compelling strategy in immuno-oncology by targeting a key negative regulator of T-cell function. By inhibiting the kinase activity of HPK1, these molecules prevent the degradation of the crucial adapter protein SLP-76, leading to enhanced and sustained anti-tumor immune responses. The experimental protocols detailed in this guide provide a robust framework for the evaluation and characterization of novel HPK1 antagonists, facilitating the advancement of this promising class of therapeutics into clinical development.

References

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in T-Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical intracellular checkpoint that negatively regulates T-cell receptor (TCR) signaling.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as a brake on T-cell activation, proliferation, and effector function.[3][4] Its inhibitory role has positioned it as a promising therapeutic target in immuno-oncology, with the goal of enhancing anti-tumor immunity by releasing this natural brake.[2] This technical guide provides an in-depth exploration of HPK1's function in T-cell signaling, detailed experimental protocols for its study, and quantitative data to support further research and drug development.

Core Signaling Pathway of HPK1 in T-Cells

Upon engagement of the T-cell receptor (TCR) with an antigen, a signaling cascade is initiated that leads to T-cell activation. HPK1 plays a crucial negative regulatory role in this process. Following TCR stimulation, HPK1 is recruited to the LAT signalosome, a key signaling hub. There, it is activated through phosphorylation by kinases such as Lck and Zap70.

Once active, HPK1 phosphorylates several downstream substrates, most notably the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins. The binding of 14-3-3 proteins to phosphorylated SLP-76 leads to the dissociation of the SLP-76 signaling complex from the LAT signalosome, its ubiquitination, and subsequent proteasomal degradation. This effectively dampens the TCR signal, leading to reduced T-cell activation, proliferation, and cytokine production. The kinase activity of HPK1 is essential for this negative regulatory function.

Inhibition of HPK1, either genetically or pharmacologically, prevents the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and leading to a more robust and sustained T-cell response. This enhanced response is characterized by increased proliferation, heightened production of effector cytokines like IL-2 and IFN-γ, and improved cytotoxic T-lymphocyte (CTL) activity.

HPK1-mediated negative regulation of TCR signaling.

Quantitative Data on HPK1 Function

The inhibition of HPK1 leads to quantifiable changes in T-cell function. The following tables summarize key findings from various studies.

Table 1: Effect of HPK1 Inhibition on T-Cell Activation Markers

| Cell Type | Treatment | Marker | Fold Increase (vs. Control) | Reference |

| Human CD4+ T-Cells | HPK1 Inhibitor | CD25 | Significant Increase | |

| Human CD4+ T-Cells | HPK1 Inhibitor | CD69 | Significant Increase | |

| Human CD8+ T-Cells | HPK1 Inhibitor | CD25 | Significant Increase | |

| Human CD8+ T-Cells | HPK1 Inhibitor | CD69 | Significant Increase | |

| Murine T-Cells | HPK1 Knockout | CD25 | >2-fold |

Table 2: Effect of HPK1 Inhibition on Cytokine Production

| Cell Type | Treatment | Cytokine | Fold Increase (vs. Control) | Reference |

| Human PBMCs | HPK1 Inhibitor | IFN-γ | ~2-5 | |

| Human PBMCs | HPK1 Inhibitor | IL-2 | ~2-4 | |

| Human CD4+ T-Cells | HPK1 Inhibitor | IFN-γ | Significant Increase | |

| Human CD4+ T-Cells | HPK1 Inhibitor | IL-2 | Significant Increase | |

| Murine T-Cells | HPK1 Knockout | IL-2 | >3-fold |

Table 3: HPK1 Inhibitor Activity

| Compound | Target | Assay Type | IC50 | Reference |

| Hpk1-IN-43 | pSLP-76 (S376) | Cellular | ~10 nM (% Inhibition) | |

| Compound 1 | HPK1 | Biochemical | 0.0465 nM | |

| Compound 1 | pSLP-76 | Cellular (ELISA) | < 0.02 µM | |

| KHK-6 | HPK1 | Biochemical | 20 nM |

Detailed Experimental Protocols

Immunoprecipitation of HPK1 and SLP-76

This technique is used to study the interaction between HPK1 and its substrate SLP-76.

Principle: An antibody specific to a target protein (e.g., SLP-76) is used to pull that protein out of a cell lysate, along with any proteins bound to it (e.g., HPK1). The precipitated proteins are then analyzed by Western blotting.

Materials:

-

Jurkat T-cells or primary human T-cells

-

Stimulating antibodies (e.g., anti-CD3 and anti-CD28)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody for immunoprecipitation (e.g., anti-SLP-76)

-

Protein A/G agarose beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Antibodies for Western blotting (e.g., anti-HPK1, anti-SLP-76)

Procedure:

-

Culture and stimulate T-cells with anti-CD3/CD28 antibodies for the desired time (e.g., 5-15 minutes).

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with the anti-SLP-76 antibody.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

-

Probe the membrane with anti-HPK1 and anti-SLP-76 antibodies to detect the co-immunoprecipitated proteins.

References

The Core of HPK1 Antagonism: A Technical Guide to a Novel Immunotherapy Target

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, mechanism, and evaluation of a representative Hematopoietic Progenitor Kinase 1 (HPK1) antagonist, referred to as Compound K. HPK1 has emerged as a critical intracellular checkpoint inhibitor, and its antagonism presents a promising strategy for enhancing anti-tumor immunity. This document details the quantitative data associated with a potent HPK1 inhibitor, outlines the experimental protocols for its characterization, and visualizes the complex biological pathways and experimental workflows involved.

Introduction to HPK1 and its Role in Immune Regulation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, thereby dampening T-cell activation, proliferation, and cytokine production. By inhibiting HPK1, this negative feedback loop can be disrupted, resulting in a more robust and sustained anti-tumor immune response.

Core Compound Profile: HPK1 Antagonist "Compound K"

Compound K is a potent and selective small molecule inhibitor of HPK1 that has been instrumental in the preclinical validation of HPK1 as an immuno-oncology target.[1][2][3][4] Its characterization has provided a foundational understanding of the therapeutic potential of HPK1 inhibition.

Chemical Structure

The chemical structure of Compound K is presented below.[1]

Chemical Formula: C₂₄H₂₂N₆O₄ Molecular Weight: 458.47 g/mol CAS Number: 2320462-65-3

Quantitative Data Summary

The following tables summarize the key quantitative data for Compound K, providing a clear comparison of its biochemical and cellular activities.

Table 1: In Vitro Potency of Compound K

| Parameter | Assay Type | Value | Reference(s) |

| HPK1 Kinase Inhibition (IC₅₀) | Biochemical Assay | 2.6 nM | |

| pSLP-76 Inhibition in Primary T-cells (IC₅₀) | Cellular Assay | 290 nM | |

| pSLP-76 Inhibition in Mouse Whole Blood (IC₅₀) | Cellular Assay | ~6 µM |

Table 2: In Vivo Efficacy of Compound K in Syngeneic Mouse Models

| Model | Treatment | Efficacy | Reference(s) |

| 1956 Sarcoma | Compound K | Significant Tumor Growth Inhibition | |

| 1956 Sarcoma | Compound K + anti-PD-1 | Enhanced Antitumor Efficacy | |

| MC38 Colon Adenocarcinoma | Compound K | Significant Tumor Growth Inhibition | |

| MC38 Colon Adenocarcinoma | Compound K + anti-PD-1 | Enhanced Antitumor Efficacy |

Signaling Pathways and Experimental Workflows

Visualizing the biological and experimental frameworks is crucial for understanding the mechanism and evaluation of HPK1 antagonists.

HPK1 Signaling Pathway and Inhibitor Mechanism of Action

Caption: HPK1 signaling cascade and the inhibitory action of Compound K.

Experimental Workflow: Biochemical Kinase Assay

Caption: Workflow for determining the biochemical IC₅₀ of an HPK1 inhibitor.

Experimental Workflow: Cellular pSLP-76 Assay

Caption: Workflow for the cellular pSLP-76 phosphorylation assay.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (Caliper-based)

Objective: To determine the direct inhibitory effect of a compound on HPK1 kinase activity.

Methodology: A microfluidic capillary electrophoresis-based assay (e.g., Caliper LabChip) is a common method for this purpose.

Reagents:

-

Recombinant human HPK1 enzyme

-

Fluorescently labeled peptide substrate (e.g., NH2-fluorescein-RFARKGSLRQKNV-COOH)

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.015% Brij-35, 2 mM DTT)

-

Test compound (e.g., Compound K) serially diluted in DMSO

-

Stop solution (e.g., EDTA)

Procedure:

-

Prepare the kinase reaction mixture containing the HPK1 enzyme and the fluorescently labeled substrate in the kinase reaction buffer.

-

In a multi-well plate, add the test compound at various concentrations. Include positive (DMSO, no inhibitor) and negative (no enzyme) controls.

-

Add the kinase reaction mixture to the wells containing the test compound and incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for HPK1.

-

Allow the reaction to proceed for a set time (e.g., 1-3 hours) at a controlled temperature (e.g., 25°C or 30°C).

-

Stop the reaction by adding the stop solution.

-

Analyze the samples using a microfluidic capillary electrophoresis system. The system will separate and quantify the phosphorylated and unphosphorylated substrate based on differences in their charge and size.

-

The percentage of inhibition is calculated for each compound concentration relative to the controls. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic curve.

Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay

Objective: To assess the ability of an inhibitor to block HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

Methodology: Flow cytometry-based analysis of intracellular pSLP-76.

Cells:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated primary T-cells.

Procedure:

-

Isolate PBMCs from fresh human whole blood using density gradient centrifugation.

-

Pre-incubate the cells with a range of concentrations of the test compound (e.g., Compound K) for a specified time (e.g., 60 minutes) at 37°C.

-

Stimulate the T-cells with soluble or plate-bound anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.

-

After a short stimulation period (e.g., 15 minutes), immediately fix the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state of the signaling proteins.

-

Permeabilize the cells (e.g., with methanol) to allow intracellular antibody staining.

-

Stain the cells with a cocktail of fluorescently labeled antibodies, including an antibody specific for pSLP-76 (Ser376) and antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

-

Acquire the data on a flow cytometer.

-

Gate on the T-cell populations (e.g., CD4+ and CD8+ T-cells) and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal.

-

The percentage of inhibition of pSLP-76 phosphorylation is calculated for each compound concentration, and the IC₅₀ value is determined.

T-Cell Activation and Cytokine Release Assay

Objective: To measure the functional consequence of HPK1 inhibition on T-cell effector functions.

Methodology: Enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based immunoassay (e.g., Luminex) for cytokine quantification.

Cells:

-

Human PBMCs or purified CD8+ T-cells.

Procedure:

-

Culture the cells in the presence of various concentrations of the test compound.

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

-

Incubate the cells for 24-48 hours to allow for cytokine production and secretion.

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines of interest (e.g., IL-2, IFN-γ) in the supernatant using an ELISA or a multiplex immunoassay.

-

The results are typically presented as the fold-increase in cytokine production in the presence of the inhibitor compared to the vehicle control.

Synthesis Overview

While a detailed, step-by-step synthesis protocol for Compound K is not publicly available, the development of such inhibitors typically involves multi-step organic synthesis. The design is often guided by structure-based drug design, utilizing the crystal structure of the HPK1 kinase domain. The synthesis of related HPK1 inhibitors often involves the construction of a core heterocyclic scaffold, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of novel inhibitors has been reported based on the structure of Compound K, employing strategies like macrocyclization to enhance selectivity.

Conclusion

The inhibition of HPK1 represents a compelling and promising strategy in the field of immuno-oncology. The preclinical tool compound, Compound K, has been instrumental in demonstrating the potential of this therapeutic approach. A thorough understanding of the HPK1 signaling pathway, coupled with robust and reproducible experimental protocols for inhibitor characterization, is essential for the continued development of novel and effective HPK1-targeted therapies. This guide provides a core framework for researchers and drug development professionals engaged in this exciting area of research.

References

The Discovery of Novel HPK1 Inhibitors: A Technical Guide for Advancing Immuno-Oncology

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical intracellular negative regulator of the immune system, making it a high-value target for cancer immunotherapy.[1] Predominantly expressed in hematopoietic cells, HPK1 dampens T-cell and B-cell receptor signaling, thereby limiting anti-tumor immune responses.[2][3] The development of small-molecule inhibitors that block the kinase activity of HPK1 is a promising strategy to restore and enhance immune cell function.[4] This technical guide provides an in-depth overview of the core HPK1 signaling pathway, details the discovery and structure-activity relationships (SAR) of several novel classes of HPK1 inhibitors, presents detailed experimental protocols for their characterization, and summarizes the current clinical landscape.

The HPK1 Signaling Pathway in T-Cell Regulation

Upon T-Cell Receptor (TCR) engagement with an antigen, HPK1 is recruited to the immunological synapse where it becomes activated.[5] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue. This phosphorylation event creates a docking site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and its subsequent ubiquitination and proteasomal degradation. This cascade effectively terminates TCR signaling, reducing T-cell activation, proliferation, and the secretion of crucial effector cytokines like Interleukin-2 (IL-2). Pharmacological inhibition of HPK1 blocks this negative feedback loop, sustaining TCR signaling and augmenting the anti-tumor immune response.

Discovery of Novel HPK1 Inhibitor Scaffolds

Structure-based drug design and high-throughput screening have led to the discovery of several distinct chemical scaffolds that potently and selectively inhibit HPK1.

Diaminopyrimidine Derivatives

The diaminopyrimidine core has proven to be a versatile scaffold for developing potent HPK1 inhibitors. Researchers have explored various substitutions to optimize potency and selectivity.

Table 1: Activity of Representative Diaminopyrimidine HPK1 Inhibitors

| Compound ID | Scaffold Type | HPK1 IC50 (nM) | Cellular pSLP-76 IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 21 | Macrocyclic 2,4-diaminopyrimidine | 1.0 | Not Reported | |

| Compound 22 | Diaminopyrimidine Carboxamide | 0.061 | Not Reported | |

| Hpk1-IN-19 | Anilinopyrimidine | A (<10) | A (<100) | |

| I-1 | Anilinopyrimidine | A (<10) | B (100-1000) | |

| I-2 | Anilinopyrimidine | B (10-100) | C (>1000) |

Note: For Hpk1-IN-19 analogs, potency is binned as A, B, or C as reported in the source patent literature.

Other Potent Chemotypes

Beyond diaminopyrimidines, medicinal chemistry efforts have identified a diverse range of scaffolds, demonstrating the druggability of HPK1's ATP-binding site.

Table 2: Activity of HPK1 Inhibitors from Diverse Scaffolds

| Compound ID | Scaffold Type | HPK1 IC50 (nM) | Cellular pSLP-76 IC50 (µM) | Reference |

|---|---|---|---|---|

| CFI-402411 | Structure Undisclosed | 4.0 | Not Reported | |

| GNE-1858 | Not Specified | 1.9 | Not Reported | |

| Compound K (BMS) | Not Specified | 2.6 | Not Reported | |

| C17 | Exomethylene-oxindole | 0.05 | Not Reported | |

| XHS | Piperazine Analog | 2.6 | 0.6 | |

| M074-2865 | Virtual Screen Hit | 2930 | Not Applicable | |

| ISR-05 | 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one | 24200 | Not Applicable |

| ISR-03 | Quinolin-2(1H)-one | 43900 | Not Applicable | |

Key Experimental Protocols

The characterization of novel HPK1 inhibitors relies on a cascade of biochemical and cellular assays to determine potency, target engagement, and functional outcomes.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to HPK1 activity.

Methodology:

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical 10-point, 3-fold dilution series is recommended.

-

Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO for control), 2 µL of a solution containing recombinant HPK1 enzyme and a suitable substrate (e.g., Myelin Basic Protein), and initiate the reaction by adding 2 µL of ATP solution.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent, which converts the ADP generated into ATP and produces a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a compatible plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular pSLP-76 (Ser376) Western Blot Assay

This assay directly measures the on-target effect of an HPK1 inhibitor within a cellular context by quantifying the phosphorylation of its immediate substrate, SLP-76.

Methodology:

-

Cell Culture and Treatment: Culture a relevant T-cell line (e.g., Jurkat) or primary human T-cells. Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

-

TCR Stimulation: Induce TCR signaling and HPK1 activation by stimulating cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.

-

Cell Lysis: Pellet the cells by centrifugation, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-SLP-76 (Ser376).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify band intensity using densitometry. To ensure equal protein loading, the membrane should be stripped and re-probed for total SLP-76 and a housekeeping protein like β-actin.

Structure-Activity Relationship (SAR) Workflow

The discovery of a lead clinical candidate is an iterative process of chemical synthesis and biological testing designed to optimize potency, selectivity, and drug-like properties. This logical flow, known as a Structure-Activity Relationship (SAR) study, is central to modern drug discovery.

Clinical Landscape of HPK1 Inhibitors

The therapeutic potential of HPK1 inhibition has led several candidates into clinical development for the treatment of advanced solid tumors. These trials are evaluating the safety and efficacy of HPK1 inhibitors both as monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.

Table 3: Selected HPK1 Inhibitors in Clinical Trials

| Compound | Sponsor | Phase | ClinicalTrials.gov ID |

|---|---|---|---|

| NDI-101150 | Nimbus Therapeutics | Phase 1/2 | NCT05128487 |

| CFI-402411 | Treadwell Therapeutics | Phase 1/2 | NCT04521413 |

| BGB-15025 | BeiGene | Phase 1 | NCT04649385 |

| GRC 54276 | Glenmark Pharmaceuticals | Phase 1/2 | NCT05878691 |

Conclusion

The inhibition of HPK1 represents a compelling and scientifically validated strategy in immuno-oncology. A deep understanding of the underlying signaling pathway has enabled the discovery of multiple novel chemical scaffolds with potent inhibitory activity. The systematic application of biochemical and cellular assays within a robust SAR framework continues to drive the optimization of these molecules toward clinical candidates. With several agents now advancing through clinical trials, HPK1 inhibitors hold the promise of becoming a new pillar of cancer immunotherapy, potentially enhancing the efficacy of existing treatments and overcoming resistance.

References

An In-depth Technical Guide to the Chemical Properties of HPK1 Antagonist-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of HPK1 antagonist-1, a molecule of significant interest in the fields of oncology and immunology. This document details its chemical identity, synthesis, and the methodologies used for its characterization, alongside a description of its role in the HPK1 signaling pathway.

Chemical Properties and Identification

This compound, also identified as I-792, is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Its core chemical properties are summarized in the table below, providing a foundational understanding of the molecule for researchers.

| Property | Value | Reference |

| IUPAC Name | 7-[[6-[(Dimethylamino)methyl]-5-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl]amino]-1-(2-fluoroethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | Patent WO2021050964A1 |

| CAS Number | 2628489-56-3 | [1][2][3] |

| Molecular Formula | C28H29FN6O2 | [2] |

| Molecular Weight | 500.57 g/mol | [2] |

| SMILES String | FCc1n2c(nc(Nc3cc(C4CCCOC4)c(CN(C)C)cn3)c2)C(=O)N1 | Inferred from Structure |

| Predicted Density | 1.40±0.1 g/cm³ | |

| Predicted pKa | 14.05±0.20 |

Synthesis and Characterization

Characterization of the final compound would involve a standard suite of analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to verify the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Context: The HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell activation. This intracellular immune checkpoint plays a crucial role in dampening the immune response.

The signaling cascade is initiated upon T-cell receptor (TCR) engagement. HPK1 is then recruited to the TCR signaling complex and becomes activated. Activated HPK1 phosphorylates downstream targets, most notably the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This phosphorylation leads to the ubiquitination and subsequent degradation of SLP-76, which in turn attenuates the T-cell activation signal.

This compound functions by inhibiting the kinase activity of HPK1. By blocking the phosphorylation of SLP-76, the antagonist prevents the downstream negative regulation, leading to a sustained and enhanced T-cell response. This mechanism of action makes HPK1 inhibitors like I-792 promising candidates for cancer immunotherapy.

Caption: HPK1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro HPK1 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of HPK1.

Methodology: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human HPK1 enzyme, ATP, a biotinylated peptide substrate (e.g., derived from SLP-76), and the test compound (this compound).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the HPK1 enzyme, the peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add detection reagents: a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium).

-

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-SLP-76 Assay

Objective: To measure the inhibition of HPK1's downstream target phosphorylation in a cellular context.

Methodology: Flow cytometry-based detection of phosphorylated SLP-76 (pSLP-76) in a T-cell line (e.g., Jurkat) or in primary human peripheral blood mononuclear cells (PBMCs).

-

Cell Culture: Culture Jurkat cells or isolate PBMCs from healthy donors.

-

Procedure:

-

Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 15-30 minutes) at 37°C.

-

Fix the cells with a paraformaldehyde-based buffer.

-

Permeabilize the cells with a methanol-based buffer.

-

Stain the cells with a fluorescently labeled antibody specific for pSLP-76 (Ser376) and with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

-

Acquire the data on a flow cytometer.

-

-

Data Analysis: Gate on the T-cell population and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal. Plot the MFI against the inhibitor concentration to determine the EC50 value.

T-Cell Cytokine Secretion Assay

Objective: To assess the functional consequence of HPK1 inhibition on T-cell effector function.

Methodology: Measurement of cytokine (e.g., IL-2, IFN-γ) secretion from stimulated T-cells.

-

Cell Culture: Use isolated human T-cells or PBMCs.

-

Procedure:

-

Plate the cells in the presence of a serial dilution of this compound.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

-

Incubate the cells for 24-72 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of the desired cytokine in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

-

-

Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the EC50 value for cytokine production enhancement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an HPK1 inhibitor.

Caption: Preclinical Evaluation Workflow for this compound.

This guide provides a detailed overview of this compound, offering valuable information for researchers engaged in the discovery and development of novel immunotherapies. The provided protocols and diagrams serve as a practical resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for HPK1 Antagonist-1 in Primary Human T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T cell receptor (TCR) signaling, thereby dampening T cell activation, proliferation, and cytokine production.[2][3] In the context of cancer, HPK1 can limit the immune system's ability to recognize and eliminate tumor cells.[3]

HPK1 antagonist-1 is a small molecule inhibitor designed to block the kinase activity of HPK1. By inhibiting HPK1, this antagonist disrupts the negative feedback loop that suppresses T cell activation, leading to a more robust and sustained anti-tumor immune response.[3] These application notes provide detailed protocols for utilizing this compound in primary human T cells to enhance their effector functions.

Mechanism of Action

Upon TCR engagement, HPK1 is activated and phosphorylates downstream signaling molecules, including the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event leads to the degradation of SLP-76, a key adapter protein in the TCR signaling cascade, thereby attenuating T cell activation. This compound works by competitively binding to the ATP-binding site of HPK1, preventing the phosphorylation of its substrates and thus sustaining T cell activation and effector functions.

Data Presentation

Table 1: Effect of HPK1 Inhibitors on SLP-76 Phosphorylation and IL-2 Secretion

| Compound | Assay Type | Cell Line/System | IC50/EC50 Value |

| RGT-197 | pSLP-76 Inhibition | Jurkat | 33 nM (IC50) |

| RGT-197 | pSLP-76 Inhibition | Human PBMCs | 7.1 nM (IC50) |

| RGT-197 | IL-2 Secretion | Human Primary Pan T cells | 19 nM (EC50) |

| Compound 1 | pSLP-76 Inhibition | Human PBMCs | 17.59 - 19.8 nM (IC50) |

| Compound 1 | IL-2 Secretion | Human PBMCs | 2.24 - 4.85 nM (EC50) |

| KHK-6 | HPK1 Kinase Inhibition | Biochemical | 20 nM (IC50) |

Data compiled from multiple sources, including references.

Table 2: Effect of HPK1 Inhibition on T Cell Cytokine Production

| Cytokine | Cell Type | Treatment | Fold Increase vs. Control |

| IFN-γ | Human CD8+ T cells | HPK1 inhibitor | Increased |

| IL-2 | Human CD8+ T cells | HPK1 inhibitor | Increased |

| IFN-γ | Human PBMCs | HPK1 inhibitor + anti-PD-1 | Synergistic Increase |

| IL-2 | Human PBMCs | HPK1 inhibitor | Increased |

| GM-CSF | Human PBMCs | KHK-6 | Significantly Enhanced |

Qualitative summary based on data from references.

Signaling Pathway Diagram

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound in primary T cells.

Experimental Protocols

Protocol 1: Isolation of Human Primary T Cells from Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Glutamine

-

Human T cell isolation kit (e.g., negative selection kit for CD8+ T cells)

-

50 mL conical tubes

-

Centrifuge

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

-

Resuspend the PBMC pellet in the appropriate buffer provided with the T cell isolation kit.

-

Follow the manufacturer's instructions for the T cell isolation kit to obtain a purified population of T cells.

-

Resuspend the purified T cells in complete RPMI 1640 medium and count the cells.

Protocol 2: T Cell Activation and Treatment with this compound

Materials:

-

Purified primary human T cells

-

Complete RPMI 1640 medium

-

96-well flat-bottom tissue culture plates

-

Anti-human CD3 antibody (clone UCHT1 or OKT3)

-

Anti-human CD28 antibody (clone CD28.2)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Coat the wells of a 96-well plate with anti-CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.

-

Wash the wells twice with sterile PBS to remove unbound antibody.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Resuspend the purified T cells to a concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium containing soluble anti-CD28 antibody at a concentration of 1-5 µg/mL.

-

Add 100 µL of the T cell suspension (1 x 10^5 cells) to each well of the antibody-coated plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

Protocol 3: Cytokine Production Assay (ELISA)

Materials:

-

Supernatants from T cell cultures

-

Cytokine ELISA kit (e.g., for human IL-2 and IFN-γ)

-

96-well ELISA plate

-

Plate reader

Procedure:

-

After the 48-72 hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the culture supernatants without disturbing the cell pellet.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

Briefly, coat the ELISA plate with the capture antibody overnight.

-

Wash the plate and block with an appropriate blocking buffer.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

-

Wash the plate and add the substrate solution.

-

Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cytokine concentrations based on the standard curve.

Protocol 4: T Cell Proliferation Assay (CFSE)

Materials:

-

Purified primary human T cells

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Complete RPMI 1640 medium

-

PBS

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Resuspend purified T cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold complete RPMI 1640 medium.

-

Wash the cells twice with complete RPMI 1640 medium.

-

Proceed with the T cell activation and this compound treatment as described in Protocol 2.

-

After 72-96 hours of culture, harvest the cells.

-

Wash the cells with FACS buffer.

-

Optionally, stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CD8).

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

-

Analyze the data to determine the percentage of divided cells and the number of cell divisions based on the halving of CFSE fluorescence intensity with each division.

References

Application Notes and Protocols for HPK1 Antagonists in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator in the signaling pathways of immune cells.[1][2] Predominantly expressed in hematopoietic lineages, HPK1 functions as an intracellular checkpoint that attenuates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immunity.[3][4] The inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology, aimed at enhancing the body's immune response against cancer.[5] This document provides detailed application notes and protocols for the use of HPK1 antagonists in cancer research, with a focus on a representative antagonist, hereafter referred to as "HPK1 Antagonist-1," to exemplify the experimental procedures and expected outcomes.

Mechanism of Action

HPK1 is a serine/threonine kinase that negatively regulates T-cell activation. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, such as SLP-76. This phosphorylation leads to the degradation of SLP-76, which in turn attenuates the T-cell response. HPK1 antagonists work by blocking the kinase activity of HPK1, thereby preventing the phosphorylation of its downstream targets. This inhibition disrupts the negative feedback loop, leading to sustained T-cell activation, enhanced cytokine production, and a more robust anti-tumor immune response.

Signaling Pathway Diagram

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Data Presentation

The following tables summarize quantitative data for representative HPK1 inhibitors from preclinical studies. This data can be used as a reference for designing experiments and interpreting results with this compound.

Table 1: In Vitro Potency of Representative HPK1 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| BGB-15025 | Biochemical Kinase Assay | HPK1 | 1.04 | |

| CFI-402411 | Biochemical Kinase Assay | HPK1 | 4.0 ± 1.3 | |

| NDI-101150 | Cellular Assay (pSLP-76) | HPK1 | >50% reduction at tested doses | |

| Compound K | Biochemical Kinase Assay | HPK1 | 2.6 | |

| GNE-1858 | Biochemical Kinase Assay | HPK1 | 1.9 |

Table 2: Cellular Activity of Representative HPK1 Inhibitors

| Compound | Cell Type | Assay | Endpoint | Result | Reference |

| BGB-15025 | Jurkat Cells | IL-2 Secretion | EC50 | 267 ± 39 nM | |

| NDI-101150 | Human T-Cells | T-Cell Activation | Enhanced under suppressive conditions | - | |

| Compound K | Human Primary T-Cells | IL-2 Secretion | Significant Increase | - | |

| A-745 | T-Cells | Proliferation | Augmented Proliferation | - |

Table 3: In Vivo Efficacy of Representative HPK1 Inhibitors in Syngeneic Mouse Models

| Compound | Tumor Model | Dosing | Outcome | Reference |

| BGB-15025 | CT26, EMT-6 | Oral | Combination effect with anti-PD-1 | |

| CFI-402411 | Multiple | Oral | Anti-tumor immune response | |

| NDI-101150 | Multiple | Oral | Significant tumor growth inhibition | |

| DS21150768 | Multiple | Oral | Suppressed tumor growth |

Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of HPK1.

Experimental Workflow Diagram:

Caption: Workflow for In Vitro HPK1 Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare a reaction mixture containing kinase buffer, recombinant human HPK1 enzyme, and a suitable substrate like Myelin Basic Protein (MBP).

-

-

Assay Plate Setup:

-

Add the diluted this compound or DMSO (vehicle control) to a 384-well plate.

-

Add the HPK1 enzyme to each well and incubate briefly at room temperature.

-

-

Reaction Initiation:

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

-

Incubation:

-

Incubate the plate at 30°C for a defined period, for example, 60 minutes.

-

-

Signal Detection:

-

Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP production as a measure of enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: T-Cell Activation and Cytokine Release Assay

This protocol assesses the ability of this compound to enhance T-cell activation and the production of key effector cytokines.

Methodology:

-

Cell Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Optionally, purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).

-

-

Cell Culture and Treatment:

-

Plate the PBMCs or purified T-cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound or a DMSO control for 1-2 hours.

-

-

T-Cell Stimulation:

-

Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the culture wells.

-

-

Incubation:

-

Incubate the plate for 24-72 hours.

-

-

Cytokine Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or a multiplex bead array (e.g., Cytometric Bead Array - CBA).

-

-

T-Cell Activation Marker Analysis (Optional):

-

Harvest the cells and stain them with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69).

-

Analyze the expression of these markers by flow cytometry.

-

Protocol 3: In Vivo Syngeneic Mouse Model Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model with a competent immune system.

Experimental Workflow Diagram:

Caption: Workflow for Syngeneic Mouse Model Study.

Methodology:

-

Tumor Cell Implantation:

-

Subcutaneously implant a suitable number of tumor cells (e.g., 1 x 10^6 MC38 or CT26 cells) into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1 antibody, combination).

-

-

Treatment Administration:

-

Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage).

-

Administer the anti-PD-1 antibody at its effective dose and schedule (e.g., twice weekly intraperitoneal injection).

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight 2-3 times per week.

-

The primary endpoint is typically tumor growth inhibition.

-

-

Pharmacodynamic and Immune Analysis (Optional):

-

At the end of the study, tumors and spleens can be harvested.

-

Tumor-infiltrating lymphocytes (TILs) can be isolated and analyzed by flow cytometry to assess changes in immune cell populations (e.g., CD8+ T-cells, regulatory T-cells).

-

Pharmacodynamic markers, such as the phosphorylation of SLP-76 in peripheral blood or TILs, can be measured to confirm target engagement.

-

Conclusion

HPK1 antagonists represent a promising class of immuno-oncology agents with the potential to enhance anti-tumor immunity by activating T-cells. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the preclinical efficacy and mechanism of action of novel HPK1 inhibitors. Careful experimental design and the use of appropriate in vitro and in vivo models are crucial for advancing our understanding of this important therapeutic target.

References

Application Notes and Protocols for Molecular Docking Simulation of HPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking simulations for the identification and analysis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. This document outlines the biological significance of HPK1, protocols for in silico screening, and methods for data analysis.

Introduction to HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 is a critical negative regulator of T-cell, B-cell, and dendritic cell activation, making it a compelling therapeutic target for enhancing anti-tumor immunity.[2][3][4] By inhibiting HPK1, the dampening effect on the immune response can be lifted, leading to enhanced T-cell activation, proliferation, and cytokine production, which can contribute to tumor eradication.[3] Molecular docking is a powerful computational tool used to predict the binding orientation of small molecules to a protein target, aiding in the discovery and development of novel HPK1 inhibitors.

HPK1 Signaling Pathway

HPK1 functions as a crucial node in the signaling cascades initiated by the T-cell receptor (TCR) and B-cell receptor (BCR). Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, such as SLP-76 in T-cells. This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent degradation of SLP-76, thereby attenuating the T-cell activation signal. A similar mechanism involving the adaptor protein BLNK exists in B-cells. Pharmacological inhibition of HPK1 blocks this negative feedback loop, thus boosting the immune response.

References

- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for In Vivo Assessment of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, primarily in T cells.[1][2] HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[3][4] Its role in suppressing anti-tumor immunity has established it as a promising target for cancer immunotherapy.[1] Pharmacological inhibition of HPK1 is being actively investigated to enhance the body's natural anti-tumor immune responses, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.

These application notes provide a comprehensive guide to the in vivo assessment of HPK1 inhibitors, detailing experimental protocols, data presentation, and visualization of key biological pathways and workflows. The protocols are based on established methodologies from preclinical studies of various HPK1 inhibitors.

HPK1 Signaling Pathway and Mechanism of Inhibition

Upon engagement of the T-cell receptor (TCR), HPK1 is activated and phosphorylates downstream targets, most notably the adaptor protein SLP-76 at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which disrupts the SLP-76 signaling complex, leading to its degradation and a subsequent reduction in T-cell activation. Small molecule inhibitors of HPK1 block this kinase activity, thereby preventing the phosphorylation and subsequent degradation of SLP-76. This action restores a more robust and sustained T-cell-mediated anti-tumor response.

Data Presentation: In Vivo Efficacy of HPK1 Inhibitors

The following tables summarize the in vivo anti-tumor efficacy of various HPK1 inhibitors from preclinical studies. Note that direct cross-study comparisons should be approached with caution due to variations in experimental conditions.

Table 1: Monotherapy Efficacy of HPK1 Inhibitors

| Compound Name/Identifier | Cancer Model | Dosing & Administration | Monotherapy Efficacy (TGI) | Source(s) |

| NDI-101150 | CT26 (colorectal) | 75 mg/kg, p.o., daily | 50% | |

| NDI-101150 | EMT-6 (breast) | 75 mg/kg, p.o., daily | 85% | |

| ISM9182 A | CT26 (colorectal) | 30 mg/kg, p.o., twice daily | 42% | |

| RVU-293 | CT26 (colorectal) | Not specified | Confirmed in vivo anti-tumor efficacy | |

| Unnamed Inhibitor | CT26 | 30 mg/kg, p.o., BID | 42% | |

| Compound 16 | CT26 (colorectal) | 30 mg/kg, p.o., twice daily | 37.3% |

TGI: Tumor Growth Inhibition; p.o.: oral administration; BID: twice daily.

Table 2: Combination Therapy Efficacy of HPK1 Inhibitors with Anti-PD-1

| Compound Name/Identifier | Cancer Model | Dosing & Administration | Combination Efficacy (TGI) | Source(s) |

| NDI-101150 | CT26 (colorectal) | 75 mg/kg, p.o., daily | Enhanced survival | |

| ISM9182 A | CT26 (colorectal) | 30 mg/kg, p.o., twice daily | 95% | |

| Unnamed Inhibitor | CT26 | 30 mg/kg, p.o., BID | 95% | |

| Compound K | 1956 (sarcoma), MC38 (colorectal) | Not specified | Synergistic with anti-PD-1 | |

| Compound 16 | CT26 (colorectal) | 30 mg/kg, p.o., twice daily | 62.7% |

Table 3: In Vivo Pharmacodynamic Markers of HPK1 Inhibition

| Compound | Biomarker | Assay | Model | Result | Source(s) |

| NDI-101150 | pSLP-76 (Ser376) | Not specified | Mouse | Inhibition confirmed | |

| NDI-101150 | IL-2 | Not specified | Mouse | Increased production | |

| "Compound I" | pSLP-76 (Ser376) | Ex vivo analysis | BALB/c mice | 50% inhibition | |

| Compound K | pSLP-76 in T cells | End of study | 1956 Sarcoma-bearing mice | Inhibition of SLP-76 phosphorylation |

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model.

Materials:

-

Syngeneic tumor cells (e.g., CT26, MC38)

-

6-8 week old female mice (e.g., BALB/c for CT26, C57BL/6 for MC38)

-

HPK1 inhibitor

-

Vehicle for administration (e.g., 0.5% methylcellulose for oral gavage)

-

Anti-mouse PD-1 antibody (for combination studies)

-

Phosphate-buffered saline (PBS)

-

Digital calipers

-

Standard animal housing and handling equipment

Procedure:

-

Tumor Cell Culture and Implantation:

-

Culture murine tumor cells (e.g., CT26 colorectal carcinoma) in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS).

-

Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS.

-

Subcutaneously inject 0.1 x 10^6 to 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth every 2-3 days by measuring the tumor dimensions with digital calipers.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group).

-

-

Drug Formulation and Administration:

-

Formulate the HPK1 inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

-

Vehicle Control Group: Administer the vehicle according to the same schedule as the treatment groups.

-

HPK1 Inhibitor Group: Administer the HPK1 inhibitor at the desired dose and schedule (e.g., 30 mg/kg, twice daily).

-

Anti-PD-1 Group: Administer the anti-PD-1 antibody intraperitoneally at the desired dose and schedule (e.g., 10 mg/kg, twice a week).

-

Combination Group: Administer both the HPK1 inhibitor and the anti-PD-1 antibody according to their respective schedules.

-

-

Efficacy Assessment:

-

Continue to measure tumor volume and mouse body weight 2-3 times per week.

-

The study endpoint may be a pre-determined tumor volume limit (e.g., 2000 mm³), a specific time point, or signs of morbidity.

-

Calculate Tumor Growth Inhibition (TGI) at the end of the study.

-

Protocol 2: Pharmacodynamic Analysis of HPK1 Target Engagement

This protocol outlines methods to confirm that the HPK1 inhibitor is engaging its target in vivo by measuring a key downstream biomarker, phospho-SLP-76.

1. Sample Collection:

-

At specified time points after the final dose, collect blood (for PBMCs) or spleens from treated and control animals.

2. Western Blot for pSLP-76 in Tumor Tissue or Splenocytes:

-

Sample Preparation: Homogenize harvested tissues in lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with a primary antibody specific for phospho-SLP-76 (Ser376). Use antibodies for total SLP-76 and a loading control (e.g., β-actin) on parallel blots or after stripping.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Use densitometry to quantify band intensities. Calculate the ratio of pSLP-76 to total SLP-76 and normalize to the loading control.

3. Flow Cytometry for pSLP-76 in T cells:

-

Isolate T cells from blood or spleens.

-

Stimulate the T cells ex vivo (e.g., with anti-CD3/CD28 antibodies) for a short period.

-

Fix and permeabilize the cells.

-

Stain with a primary antibody against pSLP-76 (Ser376).

-

Wash and stain with a fluorescently labeled secondary antibody.

-

Analyze by flow cytometry to measure the mean fluorescence intensity (MFI) of pSLP-76 staining.

Protocol 3: Analysis of Cytokine Production

This protocol describes how to measure the effect of HPK1 inhibition on the production of key cytokines, such as IL-2 and IFN-γ, which are indicators of T-cell activation.

1. Sample Collection:

-

Collect blood from mice at various time points after treatment. Separate serum by centrifugation and store at -80°C.

2. ELISA for IL-2 or IFN-γ in Serum:

-

Use a commercial mouse IL-2 or IFN-γ ELISA kit according to the manufacturer's instructions.

-

Briefly, add serum samples and standards to a microplate pre-coated with an anti-cytokine antibody.

-

After incubation and washing, add a biotin-conjugated detection antibody, followed by streptavidin-HRP and a substrate solution.

-

Measure the absorbance at 450 nm and calculate the cytokine concentration in the serum samples from a standard curve.

3. Intracellular Cytokine Staining by Flow Cytometry:

-

Isolate splenocytes or tumor-infiltrating lymphocytes (TILs).

-

Stimulate cells ex vivo (e.g., with PMA/Ionomycin or specific antigens) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.

-

Stain for surface markers (e.g., CD4, CD8).

-

Fix and permeabilize the cells.

-

Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).

-

Analyze by flow cytometry to quantify the percentage of cytokine-producing T cells.

References

Application Notes and Protocols for the Synthesis of HPK1 Antagonist-1 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, predominantly expressed in hematopoietic cells.[1][2] It functions as an intracellular checkpoint, dampening signaling pathways downstream of the T cell receptor (TCR) and B cell receptor (BCR).[1] This inhibitory role in immune cell activation has positioned HPK1 as a promising therapeutic target for enhancing anti-tumor immunity.[2][3] The development of small molecule inhibitors targeting HPK1 is a key strategy in immuno-oncology to unleash the full potential of the immune system against cancer.

These application notes provide a comprehensive overview of the methodologies for synthesizing various analogs of HPK1 antagonists, with a focus on common scaffolds such as spiro compounds, 2,4-diaminopyrimidines, and isoindolines. Detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows are presented to aid researchers in the design and synthesis of novel HPK1 inhibitors.

HPK1 Signaling Pathway

Upon engagement of the T cell receptor (TCR), HPK1 is recruited to the signaling complex and activated. Activated HPK1 then phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation and the subsequent attenuation of T cell activation and proliferation. Inhibition of HPK1 blocks this negative feedback loop, resulting in enhanced T cell responses.

Synthetic Methodologies and Protocols

The synthesis of HPK1 antagonist analogs often involves multi-step sequences to construct the core scaffold and introduce various functional groups to modulate potency, selectivity, and pharmacokinetic properties. Common synthetic strategies include nucleophilic aromatic substitution (SNAr), amide coupling, and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

General Workflow for HPK1 Inhibitor Synthesis

The development of novel HPK1 inhibitors typically follows a structured workflow from initial scaffold synthesis to final compound purification and characterization.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Off-Target Effects of HPK1 Inhibitors

This technical support center is designed for researchers, scientists, and drug development professionals working with Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is HPK1 and why is it a target for drug discovery?

A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase primarily expressed in hematopoietic cells.[1] It acts as a negative regulator of T-cell and B-cell receptor signaling.[1][2][3][4] By inhibiting HPK1, the goal is to enhance the activation and proliferation of T-cells, thereby augmenting the immune response against cancer cells, making it a promising target for immuno-oncology therapies.

Q2: What are the common off-target effects associated with HPK1 inhibitors?

A2: As with many kinase inhibitors that target the highly conserved ATP-binding site, HPK1 inhibitors can demonstrate off-target activity against other kinases. The specific off-target profile can vary depending on the inhibitor's chemical structure. Frequently observed off-targets include other members of the MAP4K family due to high homology. For some series of HPK1 inhibitors, off-target activity has also been noted for kinases such as Janus kinase 1 (JAK1). Such off-target binding can lead to unexpected cellular phenotypes, toxicity, or misleading experimental results.

Q3: How can I assess the on-target and off-target activity of my HPK1 inhibitor?

A3: A multi-faceted approach is recommended to thoroughly characterize your HPK1 inhibitor.

-

Biochemical Assays: Initially, an in vitro kinase assay should be conducted to determine the IC50 value of the inhibitor against recombinant HPK1.

-

Kinome-wide Selectivity Profiling: To identify potential off-targets, the inhibitor should be screened against a broad panel of kinases (kinome scan). This provides a comprehensive selectivity profile.

-

Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to HPK1 within intact cells.

-

Functional Cellular Assays: Monitoring the phosphorylation of a known downstream substrate of HPK1, such as SLP-76 at serine 376 (pSLP-76 S376), via Western Blot or flow cytometry provides a functional readout of on-target activity in a cellular context.

Q4: What are the initial steps to take if I suspect off-target effects are influencing my results?

A4: If you observe cellular phenotypes that are inconsistent with known HPK1 inhibition, consider the following troubleshooting steps:

-

Dose-Response Analysis: Use the lowest effective concentration of your inhibitor that produces the desired on-target effect to minimize off-target activity.

-

Use Orthogonal Inhibitors: Employ a structurally distinct HPK1 inhibitor with a different off-target profile. If both inhibitors yield the same cellular phenotype, it is more likely to be an on-target effect.

-

Consult Kinome Scan Data: Compare the off-target profile of your inhibitor with its cellular phenotype. Investigate whether any of the identified off-target kinases are known to be involved in the signaling pathways you are studying.

-

Utilize HPK1 Knockout/Knockdown Cells: To definitively confirm that the observed effect is due to HPK1 inhibition, use a cell line where HPK1 has been genetically removed or its expression is knocked down. If the inhibitor still produces the same effect in these cells, it is likely due to off-target activity.

Troubleshooting Guides

Problem 1: Unexpected cellular phenotype inconsistent with HPK1 inhibition.

| Possible Cause | Troubleshooting Steps |

| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Test a structurally different HPK1 inhibitor with a known, distinct off-target profile. If the phenotype persists, it is more likely an on-target effect. 3. Review scientific literature to determine if the observed phenotype could be caused by inhibition of identified off-targets. |